Sebetralstat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

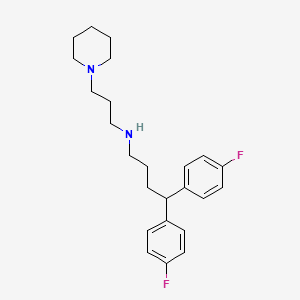

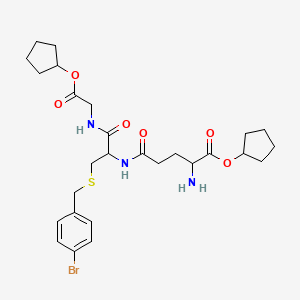

Sebetralstat is a novel, orally-administered plasma kallikrein inhibitor developed by KalVista Pharmaceuticals. It is primarily investigated for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by sudden and severe swelling in various parts of the body . This compound works by targeting the kallikrein-kinin system, selectively inhibiting plasma kallikrein and preventing the generation of bradykinin, a potent inflammatory mediator responsible for HAE attacks .

Méthodes De Préparation

The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:

Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.

Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.

Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.

Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .

Analyse Des Réactions Chimiques

Sebetralstat undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Sebetralstat has several scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the structure-activity relationship of plasma kallikrein inhibitors.

Biology: In biological research, this compound is used to study the kallikrein-kinin system and its role in inflammatory processes.

Medicine: this compound is primarily investigated for its therapeutic potential in treating HAE.

Mécanisme D'action

Sebetralstat exerts its effects by selectively inhibiting plasma kallikrein, an enzyme involved in the kallikrein-kinin system . Upon binding to plasma kallikrein, this compound induces a conformational change in the enzyme’s active site, leading to its inhibition . This prevents the cleavage of high-molecular-weight kininogen and the subsequent generation of bradykinin, thereby reducing inflammation and swelling associated with HAE attacks .

Comparaison Avec Des Composés Similaires

Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:

Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.

Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.

Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.

This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .

Propriétés

Numéro CAS |

1933514-13-6 |

|---|---|

Formule moléculaire |

C26H26FN5O4 |

Poids moléculaire |

491.5 g/mol |

Nom IUPAC |

N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |

Clé InChI |

KGMPDQIYDKKXRD-UHFFFAOYSA-N |

SMILES canonique |

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

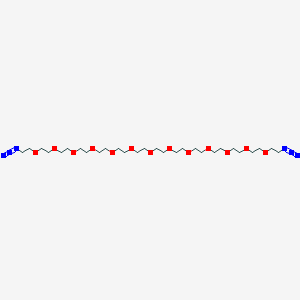

![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)

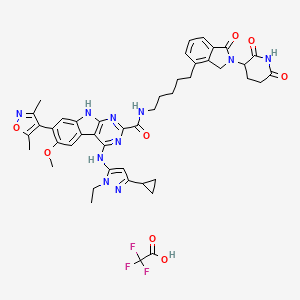

![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)

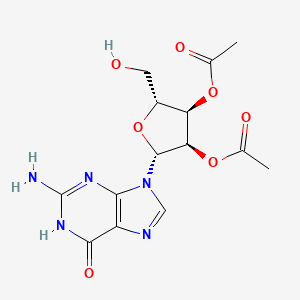

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)

![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)